3-(2,4-Difluorophenyl)pyridin-4-amine
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Description
“3-(2,4-Difluorophenyl)pyridin-4-amine” is a chemical compound with the molecular formula C11H8F2N2 and a molecular weight of 206.196 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-(2,4-Difluorophenyl)pyridin-4-amine”, has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Difluorophenyl)pyridin-4-amine” consists of a pyridine ring substituted with a 2,4-difluorophenyl group and an amine group . The InChI code for this compound is 1S/C11H8F2N2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H, (H2,13,14) .
Scientific Research Applications
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents have shown promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, a critical concern due to their persistence and potential toxicity. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent morphology, indicating a potential application area for amine-functionalized compounds in environmental remediation efforts (Ateia et al., 2019).
Heterocyclic Chemistry and Properties
The chemistry and properties of heterocyclic compounds, including pyridine derivatives, have been extensively reviewed. These compounds exhibit a wide range of biological and electrochemical activities, highlighting their importance in the development of new pharmaceuticals and analytical reagents (Boča et al., 2011).
Hybrid Catalysts in Medicinal Chemistry
The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries, demonstrates the utility of amine derivatives in enhancing synthetic pathways. These catalysts offer a broad range of applications due to their versatility and efficiency in producing bioactive molecules (Parmar et al., 2023).
Biogenic Amines in Food Safety
The study of biogenic amines, including those derived from pyridine, is crucial for understanding food safety and spoilage. These compounds play significant roles in intoxication, spoilage, and potentially in the formation of nitrosamines, underscoring the importance of monitoring and controlling their presence in food products (Bulushi et al., 2009).
Adsorption Mechanisms of Pollutants
The adsorption behavior of perfluorinated compounds on various adsorbents, including those with amine groups, has been reviewed to understand their potential toxic effects on humans and animals. This research points towards the need for effective adsorbents for environmental cleanup and the potential role of amine-functionalized materials in this domain (Du et al., 2014).
properties
IUPAC Name |
3-(2,4-difluorophenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNTZPLYSGIDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734702 |
Source
|
Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)pyridin-4-amine | |
CAS RN |
1258613-25-0 |
Source
|
Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-difluorophenyl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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